molecular formula C21H25FN2O3S B2919644 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 941906-99-6

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Cat. No.: B2919644
CAS No.: 941906-99-6
M. Wt: 404.5
InChI Key: FUHQKWDLGXVKMP-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The sulfonamide group is linked to a 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety, which introduces a heterocyclic system with a ketone functionality.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-14(2)10-11-24-20-8-5-17(13-16(20)4-9-21(24)25)23-28(26,27)18-6-7-19(22)15(3)12-18/h5-8,12-14,23H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHQKWDLGXVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key features with other sulfonamide-based heterocycles, including:

  • Fluorine Substitution: The 4-fluoro group on the benzene ring enhances electronegativity and may influence binding affinity or metabolic stability compared to non-fluorinated analogues.
  • Isopentyl Chain : The branched alkyl chain may increase lipophilicity relative to straight-chain or cyclic substituents, impacting membrane permeability .

Key Analogues from Literature

Table 1: Comparative Analysis of Sulfonamide Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Tetrahydroquinoline 4-Fluoro-3-methylbenzenesulfonamide Not reported Not reported Isopentyl chain enhances lipophilicity
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide Pyrazolo-pyrimidine-chromenone 4-Methylbenzenesulfonamide 589.1 175–178 Dual fluorophenyl groups; chromenone core
N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide Phenyl-methanesulfonamide Chloroacetyl group Not reported Not reported Reactive chloroacetyl moiety

Mechanistic Insights from Lumping Strategies

The lumping strategy groups compounds with analogous functional groups (e.g., sulfonamides, fluorinated aromatics) to predict shared properties. For example:

  • Reactivity : Fluorinated benzenesulfonamides are often resistant to oxidative degradation, a trait shared across lumped analogues .
  • Solubility: Tetrahydroquinoline derivatives generally exhibit better aqueous solubility than fully aromatic quinolines due to reduced planarity .

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